Anthracene-1-carbonyl chloride
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Overview
Description
Anthracene-1-carbonyl chloride is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses. Its structure includes a carbonyl chloride group attached to the first carbon of the anthracene ring, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene-1-carbonyl chloride can be synthesized from 1-anthracenecarboxylic acid. The typical procedure involves the reaction of 1-anthracenecarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Anthracene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the anthracene ring can undergo oxidation under specific conditions to form anthraquinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes and Alcohols: Formed by reduction of the carbonyl chloride group.
Anthraquinone Derivatives: Formed by oxidation of the anthracene ring.
Scientific Research Applications
Anthracene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of anthracene-based materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: Utilized in the synthesis of biologically active molecules, including potential anticancer agents and antimicrobial compounds.
Photophysical Studies: Due to its aromatic structure, it is used in studies related to photophysical properties and light-emitting applications.
Mechanism of Action
The mechanism of action of anthracene-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent. The anthracene moiety can also participate in photophysical processes, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbonyl chloride: Similar structure but with the carbonyl chloride group attached to the ninth carbon.
Anthraquinone: An oxidized derivative of anthracene with two carbonyl groups.
1-Anthracenecarboxylic acid: The precursor to anthracene-1-carbonyl chloride.
Uniqueness
This compound is unique due to its specific reactivity at the first carbon position, which allows for selective functionalization. This makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with precise structural requirements .
Properties
IUPAC Name |
anthracene-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDUNLQGOTKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482853 |
Source
|
Record name | anthracenoylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42442-96-6 |
Source
|
Record name | anthracenoylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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